5-Hydroxyisophthalic acid chemical properties and structure
5-Hydroxyisophthalic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Hydroxyisophthalic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.
Chemical Properties and Structure
5-Hydroxyisophthalic acid, with the IUPAC name 5-hydroxybenzene-1,3-dicarboxylic acid, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 5.
Physicochemical Properties
The key physicochemical properties of 5-Hydroxyisophthalic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 5-hydroxybenzene-1,3-dicarboxylic acid | [1] |
| Molecular Formula | C₈H₆O₅ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 298-302 °C | [3] |
| Solubility | Sparingly soluble in water (0.6 g/L at 15 °C) | [3] |
| pKa₁ | ~3.41 | [3] |
| pKa₂ | - | |
| SMILES | O=C(O)c1cc(O)cc(c1)C(=O)O | [1] |
| InChI | InChI=1S/C8H6O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | [1] |
Spectroscopic Data
¹H NMR Spectroscopy: A proton NMR spectrum of 5-Hydroxyisophthalic acid would be expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would likely appear as distinct signals in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals would include those for the carboxyl carbons, the hydroxyl-substituted aromatic carbon, and the other aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum of 5-Hydroxyisophthalic acid is characterized by absorptions corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acids and the phenol, a C=O stretch from the carboxylic acids, and C=C stretching bands from the aromatic ring.[4][5] The fingerprint region will show a complex pattern of absorptions characteristic of the molecule's overall structure.[5]
Crystal Structure
The crystal structure of 5-Hydroxyisophthalic acid has been determined and is available in the Crystallography Open Database (COD) under the identifier 1551712.[1] Analysis of the crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the solid state. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the physical properties of the compound.
Experimental Protocols
Detailed methodologies for the synthesis and purification of 5-Hydroxyisophthalic acid are crucial for its application in research and development. Two primary synthesis routes are outlined below.
Synthesis of 5-Hydroxyisophthalic Acid from Isophthalic Acid
This is a two-stage process involving the bromination of isophthalic acid followed by hydrolysis of the resulting 5-bromoisophthalic acid.[6][7]
Stage 1: Synthesis of 5-Bromoisophthalic Acid
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Materials: Isophthalic acid, oleum (B3057394), bromine, iodine catalyst.
-
Procedure: Isophthalic acid is brominated using bromine in oleum in the presence of an iodine catalyst.[6][7] The reaction mixture is then worked up to isolate the crude 5-bromoisophthalic acid.[6][7]
Stage 2: Hydrolysis of 5-Bromoisophthalic Acid
-
Materials: Crude 5-bromoisophthalic acid, aqueous sodium hydroxide (B78521) (NaOH), copper catalyst.
-
Procedure: The crude 5-bromoisophthalic acid is hydrolyzed with aqueous NaOH in the presence of a copper catalyst.[6][7][8] The reaction yields crude 5-Hydroxyisophthalic acid with a purity of approximately 98%.[6][7]
Synthesis of 5-Hydroxyisophthalic Acid from Dimethyl 5-Hydroxyisophthalate
This method involves the hydrolysis of the diester, Dimethyl 5-hydroxyisophthalate.[3][9]
-
Materials: Dimethyl 5-hydroxyisophthalate, tetrahydrofuran (B95107) (THF), aqueous lithium hydroxide (LiOH), 6N hydrochloric acid (HCl).
-
Procedure:
-
Dissolve Dimethyl 5-hydroxyisophthalate (e.g., 40 g, 19.03 mmol) in THF (10 mL).[9]
-
Add aqueous lithium hydroxide (20 mL, 2 M) to the solution.[9]
-
Stir the reaction mixture at 40 °C overnight.[9]
-
After the reaction is complete, remove the THF by distillation under reduced pressure.[9]
-
Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.[9]
-
Collect the precipitated 5-Hydroxyisophthalic acid by filtration.[9]
-
Dry the solid product in a vacuum oven. This process typically yields a white solid.[9]
-
Purification by Recrystallization
Crude 5-Hydroxyisophthalic acid can be purified by recrystallization from water to achieve a purity of over 99%.[6][7]
-
Procedure:
-
Dissolve the crude 5-Hydroxyisophthalic acid in a minimum amount of hot water.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.
-
Allow the hot, saturated solution to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by filtration and wash them with a small amount of cold water.
-
Dry the purified crystals, for instance, in a vacuum oven.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of 5-Hydroxyisophthalic acid.
References
- 1. 5-Hydroxyisophthalic acid | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. 5-Hydroxyisophthalic acid | 618-83-7 [chemicalbook.com]
- 4. 5-Hydroxyisophthalic acid(618-83-7) IR Spectrum [m.chemicalbook.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Process for the preparation of 5-hydroxyisophtalic acids | TREA [trea.com]
- 9. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]
